![molecular formula C13H9ClOS B2387232 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde CAS No. 137736-07-3](/img/structure/B2387232.png)
4-[(4-Chlorophenyl)sulfanyl]benzaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde can be represented by the SMILES notation:c1cc(ccc1C=O)Sc2ccc(cc2)Cl . This notation indicates that the compound consists of two phenyl rings, one of which is substituted with a chlorine atom and the other with an aldehyde group. The two rings are connected via a sulfur atom .
Applications De Recherche Scientifique
Crystal Structure and Interactions
4-[(4-Chlorophenyl)sulfanyl]benzaldehyde and its derivatives demonstrate significant structural and interactional properties. For instance, one derivative forms supramolecular helical chains in the crystal, stabilized by specific interactions, indicating potential applications in crystal engineering and design (Caracelli et al., 2018). Another derivative, featuring a chlorophenyl ring and a central propenone unit, exhibits distinct molecular orientations, suggesting possible implications in molecular geometry studies (Lei & Bai, 2009).
Nonlinear Optical Applications
Thiolated derivatives of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde have been investigated for their nonlinear optical properties. Certain crystals demonstrate specific packing motifs and hydrogen-bonded chains, contributing to macroscopic second-order nonlinearity, pivotal for applications in photonics and telecommunication (Seo et al., 2012).
Oxidation and Chemical Reactivity
Studies have shown that 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde derivatives participate in various oxidation reactions. For example, the oxidation of methoxy substituted benzyl phenyl sulfides, related to 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde, has been used to differentiate between different types of oxidants, providing insights into the mechanisms of chemical reactions (Lai et al., 2002). Another study focused on the reactivity of rhodium-bound benzaldehyde thiosemicarbazones, unveiling the oxidation behavior of sulfur centers, which is fundamental for understanding and designing metal-organic frameworks and catalysis processes (Seth & Bhattacharya, 2011).
Synthesis and Characterization of Compounds
The synthesis and characterization of various derivatives of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde have led to discovering compounds with unique properties. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been documented, offering potential applications in chemiluminescence and molecular probes (Watanabe et al., 2010). In another study, sulfur-containing aromatic polyimides were synthesized, showing high refractive indices and small birefringence, which are crucial for optical materials and electronic device applications (Tapaswi et al., 2015).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIARHGLPZDXHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfanyl]benzaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

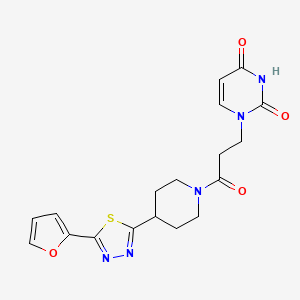

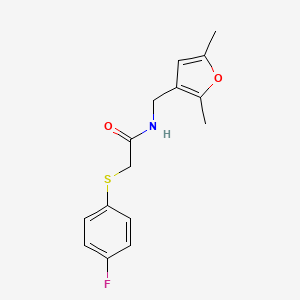
![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2387155.png)
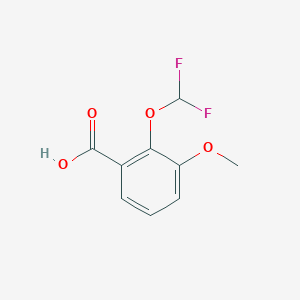
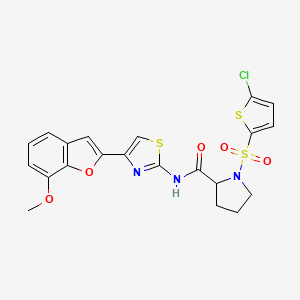
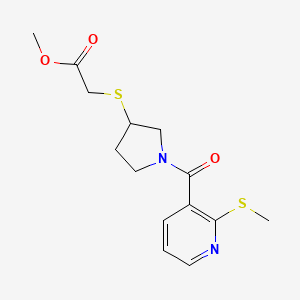
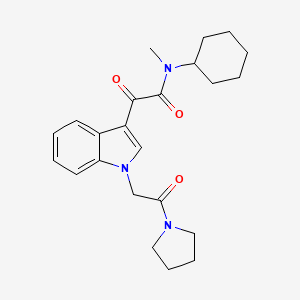
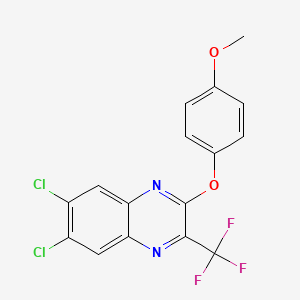
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2387166.png)
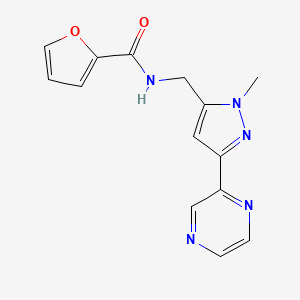
![N-(2,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2387168.png)
![5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2387170.png)
![Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2387171.png)